REACTION_CXSMILES
|
ClCCl.[NH2:4][CH2:5][C:6]([CH3:9])([OH:8])[CH3:7].Cl[C:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]=[CH:13][C:12]=1[N+:21]([O-:23])=[O:22]>C(N(CC)CC)C>[CH3:7][C:6]([OH:8])([CH3:9])[CH2:5][NH:4][C:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]=[CH:13][C:12]=1[N+:21]([O-:23])=[O:22]
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Name
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|
Quantity
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150 mL
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Type
|
reactant
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
6.7 g
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Type
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reactant
|
Smiles
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NCC(C)(O)C
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Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
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Name
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|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was heated on a steam bath for about one hour
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
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then evaporated
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Type
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CUSTOM
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Details
|
to remove the solvent
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in dilute hydrochloric acid
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The product was separated by filtration
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Type
|
CUSTOM
|
Details
|
recrystallized twice from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CNC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-])(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |